(4-Benzylphenyl)boronic acid
Overview
Description
(4-Benzylphenyl)boronic acid is a useful research compound. Its molecular formula is C13H13BO2 and its molecular weight is 212.05 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of (4-Benzylphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
This compound interacts with its target through a process known as transmetalation . In this process, the boronic acid, which is formally nucleophilic, is transferred from boron to palladium . This results in the formation of a new palladium-carbon bond .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which this compound plays a crucial role, is a key biochemical pathway . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
The result of the action of this compound in the Suzuki–Miyaura cross-coupling reaction is the formation of a new carbon–carbon bond . This is a crucial step in the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as the concentration of the boronic acid and the presence of water . A low concentration of boronic acid can lead to a favourable partitioning between cross-coupling and oxidative homo-coupling . The presence of water can lead to hydrolysis of the boronic acid, which can impact the stability and efficacy of the compound .
Biochemical Analysis
Biochemical Properties
(4-Benzylphenyl)boronic acid plays a crucial role in various biochemical reactions, particularly in the context of enzyme inhibition and molecular recognition. This compound interacts with enzymes such as proteases and kinases, forming reversible covalent bonds with active site residues. These interactions can modulate enzyme activity, making this compound a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors. Additionally, this compound can bind to diols and other biomolecules, facilitating its use in sensing and diagnostic applications .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound can influence cell signaling pathways by inhibiting key enzymes involved in signal transduction. For example, this compound has been shown to inhibit tyrosine kinases, leading to altered phosphorylation patterns and downstream signaling events. Furthermore, this compound can affect gene expression by modulating transcription factors and other regulatory proteins. These changes can impact cellular metabolism, proliferation, and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with nucleophilic residues such as serine, threonine, and cysteine in enzyme active sites. This interaction can inhibit enzyme activity by blocking substrate access or altering the enzyme’s conformation. Additionally, this compound can interact with transcription factors and other regulatory proteins, influencing gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time due to factors such as stability and degradation. This compound is generally stable under physiological conditions, but prolonged exposure to aqueous environments can lead to hydrolysis and loss of activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including persistent changes in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, this compound can selectively inhibit target enzymes without causing significant toxicity. At higher doses, this compound can exhibit off-target effects and potential toxicity, including disruption of cellular homeostasis and induction of oxidative stress. Threshold effects have been observed, where a critical concentration of this compound is required to achieve desired biochemical outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can modulate metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels. For example, this compound can inhibit glycolytic enzymes, resulting in altered glucose metabolism and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, this compound can localize to specific compartments, such as the cytoplasm or nucleus, depending on its interactions with intracellular proteins .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, through interactions with targeting peptides or protein complexes. The localization of this compound can impact its activity and function, as it may interact with different biomolecules in distinct cellular compartments .
Properties
IUPAC Name |
(4-benzylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BO2/c15-14(16)13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9,15-16H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXRLRBXBWDOPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CC2=CC=CC=C2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662949 | |
Record name | (4-Benzylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40662949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56311-13-8 | |
Record name | (4-Benzylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40662949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.